Cas no 1203798-75-7 (methyl 3-(azetidin-3-yl)methylbenzoate)

Methyl 3-(azetidin-3-yl)methylbenzoate is a versatile synthetic intermediate featuring a benzoate ester linked to an azetidine moiety via a methylene spacer. The azetidine ring provides a constrained, nitrogen-containing heterocycle, making this compound valuable in medicinal chemistry and drug discovery, particularly for targeting central nervous system (CNS) and enzyme modulation applications. The ester group offers functional flexibility for further derivatization, such as hydrolysis to carboxylic acids or transesterification. Its rigid structure enhances binding affinity in bioactive molecules, while the methylene linker allows optimal spatial orientation. This compound is commonly employed in the synthesis of pharmacologically active agents, including receptor ligands and protease inhibitors. Suitable for controlled reactions under standard laboratory conditions.
methyl 3-(azetidin-3-yl)methylbenzoate structure
1203798-75-7 structure
Product Name:methyl 3-(azetidin-3-yl)methylbenzoate
CAS No:1203798-75-7
MF:C12H15NO2
MW:205.253003358841
CID:6251411
PubChem ID:131868890
Update Time:2025-10-07

methyl 3-(azetidin-3-yl)methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(azetidin-3-yl)methylbenzoate
    • 1203798-75-7
    • methyl 3-[(azetidin-3-yl)methyl]benzoate
    • EN300-1755301
    • Inchi: 1S/C12H15NO2/c1-15-12(14)11-4-2-3-9(6-11)5-10-7-13-8-10/h2-4,6,10,13H,5,7-8H2,1H3
    • InChI Key: ZLKYRLCUWJDGNT-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC(=C1)CC1CNC1)=O

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.3Ų

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Additional information on methyl 3-(azetidin-3-yl)methylbenzoate

Comprehensive Overview of Methyl 3-(azetidin-3-yl)methylbenzoate (CAS No. 1203798-75-7): Properties, Applications, and Industry Insights

Methyl 3-(azetidin-3-yl)methylbenzoate (CAS No. 1203798-75-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This ester derivative, featuring an azetidine ring and a methyl benzoate moiety, serves as a versatile intermediate in drug discovery. Its molecular formula, C12H15NO2, and precise stereochemistry make it valuable for designing bioactive molecules targeting neurological and metabolic disorders—a hot topic in AI-driven drug development searches.

The compound's azetidine component is particularly noteworthy, as this four-membered nitrogen heterocycle is increasingly explored in fragment-based drug design (FBDD). Researchers frequently search for "azetidine derivatives in CNS drugs" or "small ring heterocycles for kinase inhibitors," reflecting industry interest. When combined with the methyl benzoate group—a common pharmacophore in PDE4 inhibitors and anti-inflammatory agents—the molecule exhibits balanced lipophilicity (LogP ~1.8) suitable for blood-brain barrier penetration.

Recent patent analyses reveal growing applications of CAS 1203798-75-7 in developing allosteric modulators for G-protein coupled receptors (GPCRs). This aligns with trending searches like "GPCR drug discovery 2024" and "next-generation neurotherapeutics." The compound's methyl ester group allows straightforward derivatization to carboxylic acids or amides—a key advantage noted in combinatorial chemistry workflows. Computational studies suggest its potential in machine learning-based virtual screening, with the 3D structure enabling precise molecular docking.

From a synthetic perspective, methyl 3-(azetidin-3-yl)methylbenzoate is typically prepared through Pd-catalyzed cross-coupling between protected azetidine derivatives and methyl 3-bromobenzoate, followed by deprotection. This methodology answers frequent queries about "azetidine C-H functionalization" and "benzoate ester synthesis." The compound's stability profile (decomposition temperature >200°C) makes it suitable for high-throughput screening (HTS) applications—a major focus area in automated drug discovery platforms.

Environmental and regulatory aspects of CAS 1203798-75-7 are frequently searched, with studies confirming its biodegradability via OECD 301 tests. The compound falls under REACH registration exemptions for low-volume intermediates, addressing concerns about "green chemistry in heterocyclic synthesis." Analytical methods like HPLC-MS (typically using C18 columns with 0.1% formic acid mobile phase) and NMR (characteristic signals at δ 7.8-7.4 ppm for aromatic protons) ensure quality control—topics often searched alongside "pharmaceutical impurity profiling."

Market intelligence indicates rising demand for 1203798-75-7 from contract research organizations (CROs) specializing in central nervous system (CNS) therapeutics. The compound's role in developing sigma-1 receptor ligands—a trending target for neurodegenerative diseases—explains its 35% annual growth in catalog sales. Such data responds to commercial queries like "azetidine building block market size" while highlighting its relevance in precision medicine initiatives.

Future research directions for methyl 3-(azetidin-3-yl)methylbenzoate include exploration in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design—areas dominating recent "drug discovery breakthroughs" searches. Its balanced molecular weight (205.26 g/mol) and fractional polar surface area (~38 Ų) make it particularly suitable for fragment linking strategies, a technique gaining traction in AI-accelerated medicinal chemistry programs worldwide.

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